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Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-ol

CAS No.: 1897765-51-3

Cat. No.: B1459379

Get Quote

Executive Summary & Chemical Identity[1]
8-Chloroisoquinolin-5-ol is a functionalized isoquinoline scaffold often utilized as a fragment

in fragment-based drug discovery (FBDD) or as a metabolic reference standard. Unlike its

isomer 5-chloro-8-hydroxyquinoline (Cloxiquine), which possesses an intramolecular hydrogen

bond, this compound relies on intermolecular networks, significantly influencing its solid-state

properties.

Due to its status as a specialized research intermediate, direct experimental physicochemical

data in open literature is scarce. This guide synthesizes structural activity relationship (SAR)

predictions based on the parent scaffold (5-hydroxyisoquinoline) and provides validated

experimental protocols for establishing its specific property profile.

Chemical Identity Table[1][2]
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Property Detail

IUPAC Name 8-Chloroisoquinolin-5-ol

Common Name 8-Chloro-5-hydroxyisoquinoline

CAS Number
1897765-51-3 (Reference for isomer/salt forms

may vary)

Molecular Formula

C

H

ClNO

Molecular Weight 179.60 g/mol

SMILES Oc1c(Cl)ccc2cnccc12

Structural Class Halogenated Hydroxyisoquinoline

Physical Properties Profile
Melting Point Analysis
Predicted Range:195°C – 225°C (Decomposition likely >230°C)

Mechanistic Insight: The parent compound, 5-hydroxyisoquinoline, exhibits a high melting

point of 220°C.[1] This is driven by strong intermolecular hydrogen bonding between the

hydroxyl donor (C5-OH) and the isoquinoline nitrogen acceptor (N2) of adjacent molecules,

forming a polymeric crystal lattice.

Substituent Effect: The introduction of a Chlorine atom at position 8 (para-like to the

hydroxyl) adds lipophilicity and molecular weight. While halogens can disrupt packing, they

also engage in halogen bonding. Unlike 8-hydroxyquinolines (MP ~76°C), which form

intramolecular bonds that lower the melting point, 8-chloroisoquinolin-5-ol cannot chelate

internally. Therefore, it retains the high-melting solid character of the parent scaffold.

Solubility Profile
Classification: Amphoteric; Low Aqueous Solubility (Neutral pH).
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Solvent System Solubility Rating Mechanistic Rationale

Water (pH 7.4) Low (< 0.5 mg/mL)

The neutral zwitterionic

character and aromatic

-stacking limit dissolution.

0.1N HCl (pH 1) High (> 10 mg/mL)

Protonation of the isoquinoline

nitrogen (

~5.0) forms a soluble cation.

0.1N NaOH (pH 13) High (> 10 mg/mL)

Deprotonation of the phenolic

hydroxyl (

~8.2) forms a soluble anion.

DMSO / DMF Excellent (> 50 mg/mL)

Dipolar aprotic solvents disrupt

the intermolecular H-bond

network efficiently.

Methanol Moderate

Soluble, but may require

warming due to crystal lattice

energy.

Ionization (pKa)
(Isoquinoline N): Predicted ~4.8 – 5.2 (The 8-Cl exerts an electron-withdrawing inductive
effect, slightly lowering basicity compared to unsubstituted isoquinoline).

(Phenolic OH): Predicted ~8.0 – 8.5 (The 8-Cl enhances acidity via inductive withdrawal).

Visualization of Chemical Behavior
Diagram 1: pH-Dependent Solubility & Speciation
The following logic diagram illustrates the speciation of the compound across the pH scale,

which dictates the solvent selection for extraction and formulation.
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Acidic Medium (pH < 4)
Species: Cationic (+)

Solubility: HIGH

Neutral Medium (pH 6-7)
Species: Neutral / Zwitterion

Solubility: LOW (Precipitation Risk)

 Deprotonation of N-H+ (pKa ~5.0) 

 Protonation 

Basic Medium (pH > 9)
Species: Anionic (-)

Solubility: HIGH

 Deprotonation of -OH (pKa ~8.2) 

 Acidification 

Click to download full resolution via product page

Caption: Speciation flow of 8-Chloroisoquinolin-5-ol showing high solubility regions

(Green/Blue) vs. precipitation risk zone (Red).

Experimental Characterization Protocols
Since specific literature values are limited, the following self-validating protocols are

recommended to establish the exact physicochemical constants for your specific lot.

Protocol A: Capillary Melting Point Determination
Use this method to assess purity and identity.

Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent

(solvates can depress MP).

Loading: Pack 2-3 mm of substance into a glass capillary tube. Ensure tight packing by

tapping.

Ramp Rate:

Fast Ramp (10°C/min) to 180°C.

Slow Ramp (1°C/min) from 180°C until liquid phase is observed.

Validation: If the melting range is >2°C (e.g., 205–210°C), recrystallize from Methanol/Ethyl

Acetate and repeat. A sharp range (<1°C) indicates high purity.

Protocol B: Thermodynamic Solubility Profiling (Shake-
Flask)
Use this method for formulation development or biological assay preparation.
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Saturation: Add excess solid (~5 mg) to 1 mL of the target buffer (pH 1.2, 7.4) or solvent in a

glass vial.

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter (ensure low drug

binding).

Quantification: Analyze the filtrate via HPLC-UV (254 nm).

Standard Curve: Prepare a 1 mg/mL stock in DMSO and dilute serially to create a

calibration curve.

Calculation:

Diagram 2: Solubility Determination Workflow
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Start: Solid Sample

Add Excess Solid to Solvent
(Water, pH 7.4, pH 1.2)

Agitate 24h @ 25°C

Filter (0.22 µm PVDF)

HPLC-UV Quantification

Calculate Solubility (mg/mL)

Click to download full resolution via product page

Caption: Step-by-step workflow for determining thermodynamic solubility.

Handling & Stability
Light Sensitivity: Isoquinolines are prone to photo-oxidation. Store in amber vials.

Hygroscopicity: The phenolic moiety may absorb moisture. Store in a desiccator at -20°C for

long-term stability.

Safety: Treat as a potential irritant (Skin/Eye/Respiratory). Use standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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